molecular formula C8H7BrN2O4 B8679338 Methyl 2-bromo-5-nitrophenylcarbamate

Methyl 2-bromo-5-nitrophenylcarbamate

Cat. No.: B8679338
M. Wt: 275.06 g/mol
InChI Key: QMPWRTDBJUNHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-nitrophenylcarbamate is a useful research compound. Its molecular formula is C8H7BrN2O4 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl N-(2-bromo-5-nitrophenyl)carbamate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)10-7-4-5(11(13)14)2-3-6(7)9/h2-4H,1H3,(H,10,12)

InChI Key

QMPWRTDBJUNHTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-5-nitroaniline (500 mg, 2.30 mmol) in THF (40 mL) was treated with pyridine (0.19 mL, 2.3 mmol) and methyl chloroformate (0.27 mL, 3.5 mmol) at room temperature. After 4 hours, additional methyl chloroformate (0.27 mL, 3.5 mmol) was added, and the reaction mixture was stirred at room temperature for an additional 3 hours. The reaction mixture was concentrated to dryness and then taken up in EtOAc (30 mL) and washed with 1 N HCl (3×25 mL), dried (Na2SO4), filtered and concentrated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (SiO2, 0% ethyl acetate/hexanes to 30% ethyl acetate/hexanes, 40 g column, 30 min. gradient) to afford Intermediate 60A (390 mg, 61.5%). HPLC: Rt=3.215 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). MS (ES): m/z=274.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.39 (1H, s), 8.44 (1H, d, J=2.52 Hz), 7.92-7.96 (1H, m), 7.88-7.92 (1H, m), 3.71 (3H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Yield
61.5%

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.